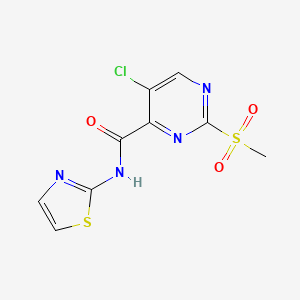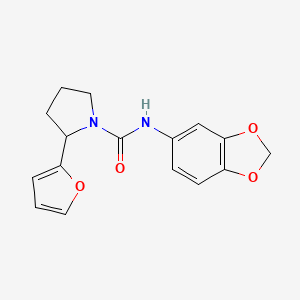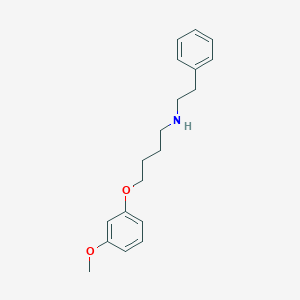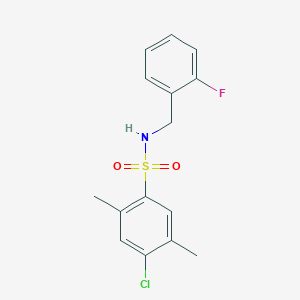
5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide
Descripción general
Descripción
5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide is a chemical compound that has been subject to extensive scientific research in recent years. This compound has shown potential in a range of applications, from its use as a synthetic intermediate to its potential as a therapeutic agent. In
Mecanismo De Acción
The mechanism of action of 5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, as well as the activity of ribosomal protein S6 kinase, an enzyme involved in protein synthesis.
Biochemical and Physiological Effects:
5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide has been shown to have a range of biochemical and physiological effects in various studies. In addition to its antitumor and antibacterial activities, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide in lab experiments is its potent activity against cancer cells and bacteria, which makes it a useful tool for studying these diseases. However, its mechanism of action is not fully understood, which may limit its usefulness in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the elucidation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Additionally, further studies are needed to explore the potential of this compound in other applications, such as its use as a pesticide or herbicide.
Aplicaciones Científicas De Investigación
5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. One study found that this compound exhibited potent antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer cells. Another study found that 5-chloro-2-(methylsulfonyl)-N-1,3-thiazol-2-yl-4-pyrimidinecarboxamide had antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Propiedades
IUPAC Name |
5-chloro-2-methylsulfonyl-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN4O3S2/c1-19(16,17)9-12-4-5(10)6(13-9)7(15)14-8-11-2-3-18-8/h2-4H,1H3,(H,11,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOALYUYORFYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC=CS2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(methylsulfonyl)-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-methyl-2-[(3-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4651037.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4651040.png)


![ethyl [3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B4651071.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4651075.png)

![3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4651087.png)
![2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4651090.png)

![1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine](/img/structure/B4651106.png)
![ethyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B4651107.png)
![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4651111.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(2-nitrobenzamide)](/img/structure/B4651115.png)